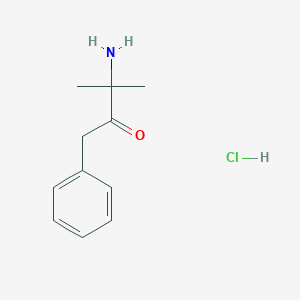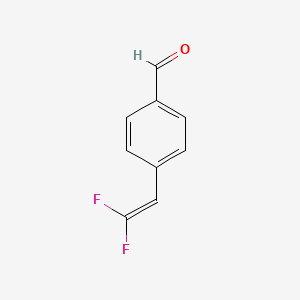
2,2,6-trimethylthiane-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,6-trimethylthiane-3,5-dione, also known as TMTD, is a highly versatile organic compound that is widely used in a variety of scientific and industrial applications. It is a cyclic ketone that is composed of a three-membered ring containing two methyl groups and a thiane group. TMTD is a valuable chemical due to its ability to form strong bonds with other molecules, its low toxicity, and its stability at high temperatures. In
Wissenschaftliche Forschungsanwendungen
2,2,6-trimethylthiane-3,5-dione has a wide range of scientific research applications. It is commonly used as a catalyst in organic synthesis, as a reagent in organic chemistry, and as a polymerization initiator. 2,2,6-trimethylthiane-3,5-dione is also used as a stabilizer in the production of polyurethanes and other polymers. In addition, 2,2,6-trimethylthiane-3,5-dione has been used as a flame retardant and a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of 2,2,6-trimethylthiane-3,5-dione is not fully understood. However, it is believed that the compound acts as an oxidizing agent, which means that it can react with other molecules to form new compounds. It is also believed that 2,2,6-trimethylthiane-3,5-dione can act as a Lewis acid, which means that it can form strong bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,2,6-trimethylthiane-3,5-dione are not fully understood. However, it is believed that the compound can act as an antioxidant, which means that it can reduce the damage caused by free radicals. In addition, 2,2,6-trimethylthiane-3,5-dione has been shown to have anti-inflammatory and analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
2,2,6-trimethylthiane-3,5-dione has several advantages and limitations when used in laboratory experiments. One advantage of 2,2,6-trimethylthiane-3,5-dione is that it is relatively stable at high temperatures, which makes it suitable for use in a variety of laboratory experiments. In addition, 2,2,6-trimethylthiane-3,5-dione is not toxic and has low volatility, which makes it safe to use in laboratory experiments. However, 2,2,6-trimethylthiane-3,5-dione can react with other molecules, which can lead to the formation of unwanted side products.
Zukünftige Richtungen
There are several potential future directions for research into 2,2,6-trimethylthiane-3,5-dione. One potential direction is to develop new methods for synthesizing 2,2,6-trimethylthiane-3,5-dione. Another potential direction is to investigate the biochemical and physiological effects of 2,2,6-trimethylthiane-3,5-dione. In addition, researchers could investigate the potential uses of 2,2,6-trimethylthiane-3,5-dione as a flame retardant, a corrosion inhibitor, and a polymerization initiator. Finally, researchers could investigate the potential of 2,2,6-trimethylthiane-3,5-dione as an antioxidant and an anti-inflammatory agent.
Synthesemethoden
2,2,6-trimethylthiane-3,5-dione can be synthesized in a variety of ways. One common method is the reaction of 2,2,6-trimethylthiane with formaldehyde in the presence of sulfuric acid. This reaction produces a mixture of 2,2,6-trimethylthiane-3,5-dione and 2,2,6-trimethylthiane-3,5-diol. The diol can then be separated from the dione by fractional distillation. Another method of synthesizing 2,2,6-trimethylthiane-3,5-dione is the reaction of 2,2,6-trimethylthiane with formaldehyde and sodium hydroxide. This reaction produces a mixture of 2,2,6-trimethylthiane-3,5-dione and 2,2,6-trimethylthiane-3,5-diol, which can then be separated by fractional distillation.
Eigenschaften
IUPAC Name |
2,2,6-trimethylthiane-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2S/c1-5-6(9)4-7(10)8(2,3)11-5/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXJEIQWJXGWSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CC(=O)C(S1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![bicyclo[1.1.1]pentan-1-ol](/img/structure/B6618947.png)

![5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B6618957.png)
![4-[4-(1,3-dioxaindan-5-yl)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol](/img/structure/B6618960.png)







![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B6619014.png)

